molecular formula C13H16N2O3S2 B6460337 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol CAS No. 2548976-79-8

1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol

Cat. No.: B6460337
CAS No.: 2548976-79-8
M. Wt: 312.4 g/mol
InChI Key: IWAIFNVCULXDNH-UHFFFAOYSA-N
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Description

1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of acid chlorides and catalysts to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol involves its interaction with molecular targets such as enzymes. For instance, its inhibitory effect on acetylcholinesterase is due to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine. This action helps in enhancing cognitive function and has potential therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl group enhances its solubility and reactivity, while the piperidine ring contributes to its biological activity and potential therapeutic applications.

Properties

IUPAC Name

1-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S2/c1-20(17,18)11-4-2-3-10-12(11)14-13(19-10)15-7-5-9(16)6-8-15/h2-4,9,16H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAIFNVCULXDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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